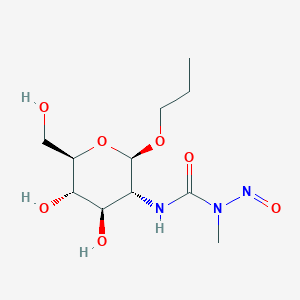

beta-Propylstreptozotocin

Description

Structure

3D Structure

Properties

CAS No. |

53347-35-6 |

|---|---|

Molecular Formula |

C11H21N3O7 |

Molecular Weight |

307.30 g/mol |

IUPAC Name |

3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-propoxyoxan-3-yl]-1-methyl-1-nitrosourea |

InChI |

InChI=1S/C11H21N3O7/c1-3-4-20-10-7(12-11(18)14(2)13-19)9(17)8(16)6(5-15)21-10/h6-10,15-17H,3-5H2,1-2H3,(H,12,18)/t6-,7-,8-,9-,10-/m1/s1 |

InChI Key |

QPDOWPQMZIHMOJ-VVULQXIFSA-N |

Isomeric SMILES |

CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |

Canonical SMILES |

CCCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Streptozotocin Analogs

DNA Alkylation and Associated Genotoxicity Pathways

The primary mechanism through which streptozotocin (B1681764) and its analogs are believed to exert their cytotoxic effects is via DNA alkylation, leading to significant genotoxicity. This process involves the covalent attachment of an alkyl group to DNA, which can disrupt its normal function and integrity.

Formation of DNA Adducts (e.g., N7-Methylguanine) and Subsequent Fragmentation

Streptozotocin is a potent alkylating agent that can directly methylate DNA. nih.gov Upon spontaneous decomposition, it is thought to generate a reactive methylcarbonium ion (CH3+). This highly electrophilic species can attack nucleophilic sites on DNA bases. researchgate.net The most frequent site of alkylation is the N7-position of guanine (B1146940), forming N7-methylguanine. researchgate.net Other adducts, such as O6-methylguanine, N3-methyladenine, and N7-methyladenine, are also formed, though typically in smaller quantities. researchgate.net

The formation of these DNA adducts, particularly O6-methylguanine, is highly mutagenic as it can lead to mispairing with thymine (B56734) during DNA replication, resulting in G:C to A:T transition mutations. mdpi.com The accumulation of these adducts destabilizes the DNA structure, leading to single-strand breaks and DNA fragmentation. nih.govresearchgate.net While direct data for beta-Propylstreptozotocin is unavailable, it is hypothesized that as a nitrosourea-containing compound, it would similarly act as an alkylating agent, likely forming propyl-DNA adducts, which would also be expected to induce DNA fragmentation.

Interaction with Cellular DNA Repair Mechanisms

Cells possess various DNA repair pathways to counteract the damaging effects of alkylating agents. The primary mechanism for repairing N-alkylated bases like N7-methylguanine and N3-methyladenine is the base excision repair (BER) pathway. mdpi.com This process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. nih.gov This AP site is then processed by other enzymes in the BER pathway, including AP endonuclease, DNA polymerase, and DNA ligase, to restore the correct DNA sequence. nih.gov

The repair of O6-methylguanine is mediated by a specific protein called O6-methylguanine-DNA methyltransferase (MGMT), which directly transfers the methyl group from the guanine to one of its own cysteine residues. mdpi.com The cytotoxicity of streptozotocin is significantly influenced by the cell's capacity for DNA repair. High levels of MGMT can confer resistance to the effects of the drug. nih.gov It is plausible that this compound-induced DNA adducts would also be substrates for these repair pathways, and cellular sensitivity would similarly depend on the efficiency of these repair systems.

Cellular Transport and Uptake Mechanisms

The selective toxicity of streptozotocin analogs towards certain cell types is largely determined by the mechanisms of their cellular uptake. The presence of a glucose moiety in the streptozotocin molecule plays a crucial role in this process.

Influence of Carbohydrate Uptake Systems on Analog Bioavailability

The bioavailability and cellular uptake of streptozotocin analogs are critically dependent on various carbohydrate uptake systems. In bacteria, the phosphoenolpyruvate-carbohydrate phosphotransferase system (PTS) is responsible for the uptake of streptozotocin. nih.gov The specificity of these transport systems can be influenced by modifications to the streptozotocin molecule. For instance, replacement of the methyl group at the N3 position of the nitrosourea (B86855) with an ethyl or n-butyl group has been shown to lead to a loss of antibacterial activity, suggesting that these larger analogs are not efficiently transported by the bacterial PTS. nih.gov This finding implies that this compound may also exhibit reduced uptake and bioavailability in bacterial systems. In mammalian cells, the affinity for different GLUT isoforms would determine the tissue-specific bioavailability and toxicity of this compound.

Intracellular Signaling Pathway Modulation and Biochemical Perturbations

Once inside the cell, streptozotocin and its analogs can trigger a cascade of intracellular signaling events and biochemical disturbances that contribute to their cytotoxic effects. A major consequence of DNA damage induced by these compounds is the activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP). nih.gov In an attempt to repair the DNA damage, PARP becomes overactivated, leading to the depletion of its substrate, NAD+, and consequently, a reduction in cellular ATP levels. nih.gov This energy crisis can ultimately lead to necrotic cell death.

Impact on Cellular Metabolic Fluxes and Bioenergetics

The introduction of streptozotocin analogs into cellular systems profoundly disrupts metabolic pathways and energy homeostasis, primarily through the generation of reactive oxygen species (ROS) and nitric oxide (NO). nih.govnih.gov While direct studies on this compound are limited, the well-documented effects of streptozotocin provide a strong basis for understanding its metabolic impact.

The alkylating nature of the N-nitroso-N-propylcarbamoyl group of this compound, analogous to the N-methyl-N-nitrosourea moiety of STZ, is expected to trigger significant metabolic disturbances. nih.gov The generation of carbonium ions from the nitrosourea group leads to the alkylation of various biomolecules, including DNA. nih.gov This damage activates DNA repair mechanisms, particularly the enzyme poly(ADP-ribose) polymerase (PARP). researchgate.net The overactivation of PARP in response to extensive DNA damage leads to a significant depletion of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular redox reactions. nih.gov

The depletion of the cellular NAD+ pool has cascading effects on metabolic fluxes:

Glycolysis and TCA Cycle: As NAD+ is a crucial cofactor for several enzymes in glycolysis (e.g., glyceraldehyde-3-phosphate dehydrogenase) and the tricarboxylic acid (TCA) cycle (e.g., isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, malate (B86768) dehydrogenase), its depletion impairs the flow of metabolites through these central carbon pathways. This leads to a decreased rate of glucose oxidation. nih.gov

Mitochondrial Bioenergetics: The reduction in NAD+ levels directly impacts the mitochondrial electron transport chain, as NADH (the reduced form of NAD+) is the primary electron donor to Complex I. This impairment of mitochondrial respiration leads to a significant decrease in ATP synthesis. nih.gov The disruption of mitochondrial function is further exacerbated by the generation of ROS and NO, which can directly inhibit respiratory chain complexes and aconitase, a key TCA cycle enzyme. nih.govnih.gov

Glutathione (B108866) Metabolism: Streptozotocin and its analogs induce oxidative stress, leading to a decrease in the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), indicating a compromised antioxidant defense system. nih.gov

The table below summarizes the key metabolic and bioenergetic effects anticipated from this compound, based on the known actions of streptozotocin.

| Metabolic Parameter | Effect of Streptozotocin Analogs | Consequence | Supporting Evidence |

| NAD+ Levels | Significant Depletion | Impaired activity of NAD+-dependent enzymes | nih.gov |

| ATP Synthesis | Inhibition | Cellular energy crisis | nih.gov |

| Glucose Oxidation | Markedly Decreased | Reduced energy yield from glucose | nih.gov |

| Mitochondrial Respiration | Inhibited | Decreased ATP production, increased ROS | nih.gov |

| GSH/GSSG Ratio | Decreased | Increased oxidative stress | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The cellular damage and metabolic perturbations induced by this compound and other streptozotocin analogs culminate in the activation of programmed cell death (apoptosis) and the halting of the cell cycle.

Induction of Apoptosis:

The primary trigger for apoptosis is the extensive DNA damage caused by the alkylating N-nitroso-N-propylcarbamoyl moiety of this compound. psu.edunih.gov This DNA damage activates several pro-apoptotic signaling cascades:

p53-Mediated Pathway: DNA damage can lead to the activation of the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bax. nih.gov Bax, in turn, promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. nih.gov

Endoplasmic Reticulum (ER) Stress: Disruption of calcium homeostasis and the accumulation of unfolded proteins due to metabolic stress can trigger the unfolded protein response (UPR) and ER stress-mediated apoptosis. nih.gov Streptozotocin has been shown to induce ER stress, leading to the activation of apoptotic pathways. nih.gov

Oxidative Stress-Induced Apoptosis: The generation of ROS and RNS contributes to cellular damage and can directly trigger apoptotic pathways. nih.govsemanticscholar.org Increased oxidative stress leads to an increased Bax/Bcl-2 ratio, favoring apoptosis. nih.gov

The apoptotic process involves the activation of a cascade of proteases called caspases. Initiator caspases (like caspase-9, activated by the apoptosome) cleave and activate executioner caspases (like caspase-3), which then dismantle the cell by cleaving a variety of cellular proteins. semanticscholar.org

Cell Cycle Arrest:

In addition to inducing apoptosis, streptozotocin analogs can cause cell cycle arrest, preventing damaged cells from proliferating. The DNA damage response pathways play a crucial role in this process.

G2/M Phase Arrest: Studies on streptozotocin have demonstrated its ability to induce a G2/M phase cell cycle arrest. researchgate.net This arrest is often associated with the activation of the p53 pathway, which can lead to the transcriptional induction of cyclin-dependent kinase (CDK) inhibitors like p21. bpsbioscience.com p21 can inhibit the activity of cyclin-CDK complexes that are necessary for progression through the G2 and M phases of the cell cycle.

The following table outlines the key molecular players and mechanisms involved in apoptosis and cell cycle arrest induced by streptozotocin analogs.

| Cellular Process | Key Molecular Players/Mechanisms | Outcome | Supporting Evidence |

| Apoptosis | DNA Alkylation, p53 activation, increased Bax/Bcl-2 ratio, Cytochrome c release, Caspase activation, ER Stress | Programmed cell death | psu.edunih.govnih.govnih.govnih.gov |

| Cell Cycle Arrest | DNA Damage Response, p53 activation, p21 induction | Halt at G2/M checkpoint | researchgate.netbpsbioscience.com |

Preclinical Biological Activities of Streptozotocin Derivatives

Evaluation of Antimicrobial Efficacy in In Vitro Models

An initial aspect of the preclinical evaluation of many streptozotocin-related compounds involves assessing their effectiveness against a range of microbial pathogens.

Assessment of Broad-Spectrum Activity against Bacterial Strains

Information regarding the broad-spectrum antimicrobial activity of beta-Propylstreptozotocin against various bacterial strains is not available in the reviewed scientific literature. While the parent compound, streptozotocin (B1681764), was initially discovered for its antibiotic properties, specific data on the antibacterial spectrum of the beta-propyl derivative has not been documented.

Determination of Minimum Inhibitory Concentrations and Bacterial Growth-Viability Kinetics

Detailed studies to determine the minimum inhibitory concentrations (MICs) and to analyze the bacterial growth and viability kinetics in the presence of this compound have not been reported. Consequently, no data tables for these parameters can be presented.

Investigation of Antineoplastic Properties in In Vitro Cell Lines and In Vivo Animal Models

A significant focus of research on streptozotocin and its analogues has been their potential as anticancer agents. nih.gov These investigations typically involve both cell-based assays and animal models to characterize their effects on cancer cells and tumor growth.

Inhibition of Cancer Cell Proliferation and Viability

Modulation of Tumor Growth Dynamics in Murine Xenograft and Syngeneic Models

Investigations into the in vivo antitumor efficacy of streptozotocin derivatives are crucial for their preclinical development. Such studies in murine xenograft and syngeneic models would provide insights into the ability of a compound to affect tumor growth in a living organism. However, there are no specific published findings on the modulation of tumor growth dynamics by this compound in these animal models. Research on other derivatives continues to explore their potential in this area. saw-leipzig.de

To illustrate the type of data typically collected in such studies, the following table outlines the key parameters that would be assessed.

| Model Type | Cancer Cell Line | Key Parameters Measured |

| Murine Xenograft | e.g., Human Pancreatic Cancer | Tumor volume, Tumor weight, Survival rate |

| Murine Syngeneic | e.g., Murine Sarcoma | Tumor growth delay, Metastatic progression |

This table represents a template for the kind of data that would be generated in preclinical antineoplastic studies; specific data for this compound is not available.

Analysis of Diabetogenic Effects in Experimental Animal Models (e.g., Rodent Induction Models)

Streptozotocin is a well-established diabetogenic agent used extensively in research to induce a condition that mimics type 1 diabetes in laboratory animals. researchgate.netimpactfactor.orgiosrjournals.org This effect is attributed to its selective toxicity to the insulin-producing beta cells of the pancreatic islets. saw-leipzig.deinosr.net The study of its derivatives often includes an assessment of their diabetogenic potential.

The diabetogenic activity of streptozotocin is dose-dependent, allowing for the induction of varying degrees of diabetes, from mild glucose intolerance to severe hyperglycemia. nih.govjci.orgscispace.com The mechanism involves the uptake of streptozotocin by beta cells via the GLUT2 glucose transporter, leading to DNA alkylation and subsequent cell death. saw-leipzig.deinosr.net

While the diabetogenic properties of the parent compound, streptozotocin, are thoroughly documented, specific studies detailing the diabetogenic effects of this compound in rodent models have not been published. Therefore, a comparative analysis of its potency or specific metabolic consequences relative to streptozotocin cannot be provided. The evaluation of such derivatives would typically involve monitoring key metabolic indicators as outlined in the table below.

| Animal Model | Key Metabolic Parameters Monitored | Expected Outcome with Diabetogenic Compound |

| Rodent (e.g., Rat, Mouse) | Blood Glucose Levels | Significant and sustained hyperglycemia |

| Pancreatic Insulin (B600854) Content | Marked reduction in insulin levels | |

| Glucose Tolerance Tests | Impaired ability to clear glucose from the blood | |

| Urine Volume and Glycosuria | Increased urine output with glucose present |

This table illustrates the standard parameters measured to assess diabetogenic effects; specific data for this compound is not available.

Impact on Glucose-Stimulated Insulin Secretion Pathways

Streptozotocin and its derivatives not only cause beta-cell death but also impair their primary function: glucose-stimulated insulin secretion (GSIS). saw-leipzig.denih.gov The process of GSIS is initiated by the entry of glucose into the beta-cell, primarily through GLUT2 transporters, followed by its metabolism, which leads to an increase in the ATP/ADP ratio. pancreapedia.org This change in the energy state of the cell closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and the exocytosis of insulin-containing granules. pancreapedia.org

Streptozotocin has been shown to directly interfere with this pathway. Studies have demonstrated that STZ can reduce the protein expression of GLUT2 in pancreatic islets, thereby impairing the initial step of glucose sensing. nih.gov This effect was shown to be concentration-dependent and resulted in a gradual loss of both basal and glucose-stimulated insulin release. nih.gov

Moreover, the alkylating properties of the nitrosourea (B86855) moiety are believed to play a role in inhibiting insulin secretion. saw-leipzig.de By alkylating mitochondrial DNA, these compounds can impair mitochondrial function and metabolism. saw-leipzig.de Since mitochondrial activity is crucial for generating the ATP signals that trigger insulin release, this damage to mitochondria disrupts the signaling cascade necessary for GSIS. saw-leipzig.de It has been shown that various alkylating agents, including STZ and its analogues, decrease glucose-stimulated insulin release, and this inhibition is not necessarily dependent on the release of nitric oxide. nih.gov

Elucidation of Structure-Activity Relationships (SAR)

The biological activities of streptozotocin derivatives are highly dependent on their chemical structure. Modifications to either the glucose carrier or the nitrosourea cytotoxic moiety can significantly alter their antimicrobial potency and their selectivity and toxicity towards pancreatic beta-cells.

Correlation of Structural Modifications with Antimicrobial Potency

Streptozotocin was initially investigated as an antibiotic due to its broad-spectrum activity. mdpi.com However, its clinical use for this purpose was halted due to its high toxicity to pancreatic beta-cells. mdpi.comnih.gov Research into the structure-activity relationships of STZ derivatives has revealed that modifications to the molecule can significantly impact its antimicrobial effects.

For instance, replacement of the methyl group at the N3 position of the nitrosourea with an ethyl or n-butyl group has been reported to result in the loss of antibacterial activity. mdpi.com This suggests that the nature of the alkyl group is critical for its antimicrobial action.

A study that synthesized and evaluated STZ analogues with modifications at the C3 position of the glucose moiety provided further insights. The results, summarized in the table below, show a clear correlation between the structural modification and antimicrobial activity against E. coli.

| Compound | Modification | MIC (mg/L) against E. coli | Bacterial Viability (%) at 200 mg/L |

| Streptozotocin (STZ) | None | 50 | 0.0035 (at 50 mg/L) |

| Keto-STZ | Oxidation at C3 | 200 | 8 |

| allo-STZ | Epimerization at C3 | >200 | 29 |

| deoxy-STZ | Deoxygenation at C3 | >200 | 127 |

| Data sourced from a study by Zhang et al. (2020) nih.gov |

As the data indicates, Keto-STZ, with an oxidation at the C3 position, retained some antimicrobial activity, although it was less potent than the parent compound, STZ. nih.gov In contrast, allo-STZ and deoxy-STZ, with an epimerization and deoxygenation at the C3 position respectively, showed significantly reduced or no antimicrobial activity. nih.gov This highlights the importance of the stereochemistry and functional groups on the glucose moiety for the compound's antibacterial effects.

Relationship between Chemical Structure and Pancreatic Beta-Cell Selectivity

The selective toxicity of streptozotocin towards pancreatic beta-cells is a defining feature, and this selectivity is intricately linked to its chemical structure. The glucose moiety is the primary determinant of this selectivity, as it facilitates the uptake of the compound into beta-cells via GLUT2 transporters. mdpi.comsaw-leipzig.de

Modifications to the nitrosourea group have been shown to influence the diabetogenic activity. A study investigating alkyl streptozotocin analogues, including methyl, ethyl, n-propyl, and n-butyl glycosides, found that these modifications eliminated the diabetogenic activity. nih.gov These compounds, while exhibiting potent antitumor activity, did not induce the characteristic beta-cell toxicity of streptozotocin. nih.gov This suggests that while the glucose moiety directs the molecule to the beta-cell, the specific nature of the N-alkyl-N-nitrosourea group is critical for inducing the cytotoxic cascade that leads to diabetes.

The study on C3-modified STZ analogues also provided valuable data on beta-cell cytotoxicity, as shown in the table below.

| Compound | Modification | Beta-Cell Viability (%) at 1 mM |

| Streptozotocin (STZ) | None | ~50 |

| Keto-STZ | Oxidation at C3 | ~20 |

| allo-STZ | Epimerization at C3 | ~100 |

| deoxy-STZ | Deoxygenation at C3 | ~100 |

| Data sourced from a study by Zhang et al. (2020) nih.gov |

These findings demonstrate that even subtle changes to the glucose carrier can have a profound impact on beta-cell toxicity. Keto-STZ was found to be even more cytotoxic than STZ itself. nih.gov Conversely, allo-STZ and deoxy-STZ were essentially non-toxic to beta-cells at the tested concentration. nih.gov This underscores the high degree of structural specificity required for recognition by the GLUT2 transporter and/or subsequent intracellular mechanisms of toxicity. The complete loss of cytotoxicity with allo-STZ and deoxy-STZ suggests that the precise stereochemistry and hydroxylation pattern of the glucose ring are essential for its diabetogenic action.

Cellular Resistance Mechanisms and Strategies for Efficacy Restoration

Characterization of Intrinsic and Acquired Resistance Pathways to N-Nitrosourea Compounds

Resistance to N-nitrosourea compounds is fundamentally linked to the cell's capacity to manage DNA alkylation. These agents exert their cytotoxic effects by transferring alkyl groups to DNA bases, leading to DNA damage and cell death. Consequently, cellular pathways that repair such damage are primary contributors to resistance.

A key player in resistance to nitrosoureas is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT directly reverses alkylation at the O⁶ position of guanine (B1146940), a critical lesion induced by these compounds. High expression of MGMT in tumor cells is associated with resistance to nitrosoureas like 1,3-bis-(2-chloroethyl)-1-nitrosourea (BCNU) and temozolomide. The activity of MGMT can diminish the cytotoxic effects of alkylating agents, making it a predictive marker for treatment sensitivity.

The DNA mismatch repair (MMR) system also plays a role in the cellular response to nitrosourea-induced damage. A functional MMR system can recognize the DNA adducts formed by these agents, which can trigger cell cycle arrest and apoptosis. However, loss of MMR activity can lead to tolerance of this damage, allowing cells to survive and proliferate despite the presence of DNA lesions, thereby contributing to acquired resistance. This loss of MMR function can also lead to an increased mutation rate, potentially fostering secondary resistance to other chemotherapeutic agents.

Furthermore, translesion synthesis (TLS) polymerases, such as polymerase eta (POLH) and Rev3L, have been implicated in resistance to nitrosoureas. These specialized polymerases can bypass DNA lesions, allowing replication to proceed on a damaged template, which can prevent the lethal stalling of replication forks. Upregulation of these polymerases can confer resistance by allowing cells to tolerate the DNA damage induced by N-nitrosourea compounds.

| Resistance Pathway | Mechanism of Action | Effect on N-Nitrosourea Efficacy |

| O⁶-methylguanine-DNA methyltransferase (MGMT) | Directly removes alkyl groups from the O⁶ position of guanine. | Decreased cytotoxicity of the drug. |

| DNA Mismatch Repair (MMR) System Deficiency | Failure to recognize DNA adducts, preventing the initiation of apoptosis. | Increased cell survival and proliferation despite DNA damage. |

| Translesion Synthesis (TLS) Polymerases | Bypass of DNA lesions during replication, avoiding replication fork collapse. | Tolerance of DNA damage, leading to continued cell division. |

Role of Drug Efflux Systems and Enzymatic Inactivation in Resistance Phenotypes

While DNA repair is a major factor, resistance to chemotherapeutic agents is often multifactorial, involving mechanisms that limit the intracellular concentration of the drug or inactivate it directly.

Drug Efflux Systems:

Multidrug resistance can be mediated by ATP-binding cassette (ABC) transporters, which are membrane proteins that actively pump a wide variety of substrates, including chemotherapeutic drugs, out of the cell. This reduces the intracellular drug concentration, thereby diminishing its cytotoxic effect. One of the most well-characterized ABC transporters is P-glycoprotein (P-gp), encoded by the ABCB1 gene. Overexpression of P-gp and other multidrug resistance-associated proteins (MRPs) is a common mechanism of resistance to many cancer drugs.

In Gram-negative bacteria, resistance-nodulation-division (RND) efflux pumps, such as the AcrAB-TolC system, are clinically significant and can expel a broad range of compounds. While the direct involvement of specific efflux pumps in β-Propylstreptozotocin resistance is not extensively documented, the general mechanism of reducing intracellular drug accumulation is a plausible contributor to a resistant phenotype. The TolC protein, an outer membrane component of some efflux systems, has been shown to be involved in the excretion of certain mutagens.

Enzymatic Inactivation:

Enzymatic inactivation is another potential mechanism of resistance. This involves the metabolic conversion of the active drug into an inactive form. For instance, beta-lactamase enzymes inactivate beta-lactam antibiotics by hydrolyzing the beta-lactam ring. While the specific enzymes responsible for inactivating β-Propylstreptozotocin have not been fully characterized, cellular metabolic pathways could potentially modify the nitrosourea (B86855) moiety or the propyl group, rendering the compound unable to effectively alkylate DNA.

| Resistance Mechanism | Description | Potential Impact on β-Propylstreptozotocin |

| Drug Efflux Pumps | ||

| P-glycoprotein (P-gp) & MRPs | ATP-dependent transporters that expel drugs from the cell. | Reduced intracellular concentration, leading to decreased DNA alkylation. |

| AcrAB-TolC System | A tripartite efflux pump in Gram-negative bacteria. | Although primarily studied in bacteria, analogous systems in cancer cells could contribute to resistance. |

| Enzymatic Inactivation | ||

| Metabolic Enzymes | Cellular enzymes that can modify and detoxify xenobiotics. | Potential to alter the chemical structure of β-Propylstreptozotocin, leading to its inactivation. |

Development of Combinatorial Approaches to Overcome Acquired Resistance

To counteract resistance to N-nitrosourea compounds, researchers are exploring combinatorial therapies that pair these agents with other drugs to enhance their efficacy or circumvent resistance pathways.

One strategy involves the use of inhibitors of the resistance-mediating proteins themselves. For example, targeting MGMT with inhibitors could prevent the repair of nitrosourea-induced DNA lesions, thereby re-sensitizing resistant cells to the drug. Similarly, the development of inhibitors for specific drug efflux pumps is an active area of research aimed at increasing the intracellular concentration and effectiveness of various chemotherapeutic agents.

Another approach is to combine N-nitrosourea compounds with drugs that target different cellular processes. For instance, combining a DNA-damaging agent like a nitrosourea with an inhibitor of a key signaling pathway involved in cell survival, such as the PI3K/AKT/mTOR pathway, could create a synthetic lethal effect. The use of agents that induce DNA damage alongside inhibitors of DNA repair pathways is a rational combination to enhance therapeutic efficacy.

Furthermore, combining different chemotherapeutic agents with distinct mechanisms of action can be effective. For example, a study showed that combining the nitrosourea BCNU with resveratrol (B1683913), a plant-derived compound, could enhance the killing of colon cancer cells that were resistant to 5-fluorouracil. Such combinations aim to target multiple vulnerabilities of cancer cells simultaneously, reducing the likelihood of resistance emerging.

| Combinatorial Strategy | Rationale | Example |

| Inhibition of Resistance Proteins | To directly counteract the mechanism of resistance. | MGMT inhibitors to prevent DNA repair; Efflux pump inhibitors to increase intracellular drug concentration. |

| Targeting Parallel Pathways | To create synthetic lethality by inhibiting a compensatory survival pathway. | Combination with PI3K/AKT/mTOR pathway inhibitors. |

| Combination Chemotherapy | To target multiple cellular processes and reduce the chance of resistance. | Combining a nitrosourea with a compound like resveratrol that has a different anti-cancer mechanism. |

| Combination with Radiotherapy | To enhance DNA damage and overcome radioresistance. | The use of KIF11 inhibitors with radiation has shown promise in glioblastoma models. |

Advanced Analytical Methodologies in Streptozotocin Derivative Research

Application of High-Resolution Mass Spectrometry for Metabolite Identification and Quantification

High-resolution mass spectrometry (HRMS) is an indispensable tool in drug metabolism studies, offering the ability to determine the elemental composition of metabolites with high accuracy. This is particularly important for identifying unknown metabolites of streptozotocin (B1681764) derivatives like beta-propylstreptozotocin in complex biological matrices.

HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, provide accurate mass measurements with errors typically below 5 parts per million (ppm). This level of precision allows for the confident assignment of elemental formulas to parent compounds and their metabolites. The general workflow for metabolite identification using HRMS involves several key steps:

Sample Introduction: The sample, often from an in vitro metabolism study (e.g., incubation with liver microsomes) or an in vivo study, is typically introduced into the mass spectrometer via liquid chromatography (LC) to separate the components of the mixture.

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile molecules like nitrosoureas.

Mass Analysis: The mass analyzer separates ions based on their mass-to-charge ratio (m/z). HRMS provides a highly accurate m/z value.

Data Processing: Specialized software is used to process the vast amount of data generated. This includes algorithms for peak picking, background subtraction, and the identification of potential metabolites based on predicted metabolic transformations (e.g., oxidation, glucuronidation, glutathione (B108866) conjugation).

In the study of N-nitrosourea compounds, HRMS can elucidate characteristic fragmentation patterns. For instance, the fragmentation of nitrosamines often involves the loss of the NO radical (a loss of 30 Da) or the loss of H₂O. nih.gov These characteristic losses, when measured with high mass accuracy, can help to confirm the presence of the nitrosourea (B86855) functional group in metabolites.

While specific metabolite data for this compound is not publicly available, a hypothetical table of potential metabolites and their expected accurate masses is presented below to illustrate the application of HRMS.

| Putative Metabolite | Metabolic Reaction | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | - | C₉H₁₇N₃O₇ | 295.1066 |

| Hydroxylated metabolite | Oxidation | C₉H₁₇N₃O₈ | 311.1015 |

| Glucuronide conjugate | Glucuronidation | C₁₅H₂₅N₃O₁₃ | 483.1387 |

| N-de-nitrosated metabolite | Denitrosation | C₉H₁₈N₂O₆ | 250.1165 |

Table 1. Illustrative table of potential metabolites of this compound and their calculated exact masses.

Advanced Spectroscopic Techniques (e.g., NMR, X-ray Crystallography) for Detailed Structural Elucidation

While mass spectrometry provides information on the elemental composition of a molecule, advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are essential for the unambiguous determination of its three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules in solution. rsc.org For a compound like this compound, both ¹H and ¹³C NMR would be employed to confirm its identity and structure.

¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it. For example, protons attached to carbons adjacent to the electron-withdrawing nitrosourea group would be expected to appear at a lower field (higher ppm value).

¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shift of each carbon atom provides insight into its hybridization and chemical environment. jst.go.jp

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the complete assignment of the molecule's structure.

Due to the lack of publicly available NMR data for this compound, the following table provides typical chemical shift ranges for key functional groups found in related N-alkyl-N-nitrosourea compounds.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₂ adjacent to N-NO | 3.5 - 4.5 | 40 - 55 |

| CH₂ in propyl chain | 1.5 - 2.0 (β), 0.9 - 1.2 (γ) | 20 - 30 (β), 10 - 15 (γ) |

| Sugar moiety protons | 3.0 - 5.5 | 60 - 100 |

| Urea (B33335) C=O | - | 155 - 165 |

Table 2. Illustrative NMR chemical shift ranges for functional groups in N-alkyl-N-nitrosourea compounds.

X-ray Crystallography

While a crystal structure for this compound is not available, studies on the parent compound, streptozotocin, have utilized X-ray crystallography to understand its interaction with biological targets. tandfonline.com Such studies provide valuable insights into the structural features of streptozotocin analogues that are important for their biological activity.

Chromatographic Separation Techniques for Compound Isolation and Purity Verification

Chromatographic techniques are fundamental for the isolation and purification of synthesized compounds and for verifying their purity. researchgate.net High-performance liquid chromatography (HPLC) is the most widely used technique for the analysis of nitrosourea compounds. nih.gov

Reversed-Phase HPLC (RP-HPLC)

In RP-HPLC, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). This technique separates compounds based on their hydrophobicity. For a series of streptozotocin derivatives with varying alkyl chain lengths, such as this compound, one would expect the retention time to increase with the length of the alkyl chain due to increased hydrophobicity.

The development of a robust HPLC method is crucial for quality control, allowing for the quantification of the active pharmaceutical ingredient and the detection of any impurities. Method validation would involve assessing parameters such as linearity, accuracy, precision, and specificity. fortunejournals.com

The following table provides an example of typical chromatographic conditions that could be used for the separation of streptozotocin derivatives.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 3. Example of HPLC conditions for the analysis of streptozotocin derivatives.

Other Chromatographic Techniques

Other chromatographic techniques that can be employed in the research of streptozotocin derivatives include:

Preparative HPLC: Used for the isolation of larger quantities of a pure compound for further studies.

Ion-Exchange Chromatography: Can be used to separate charged molecules, which may be relevant for certain metabolites or degradation products. researchgate.net

Gas Chromatography (GC): Generally less suitable for thermally labile compounds like nitrosoureas unless they are derivatized to increase their volatility and stability. nih.gov

Future Directions and Emerging Research Avenues for Streptozotocin Derivatives

Rational Design of Novel Analogs with Enhanced Target Specificity and Reduced Off-Target Effects

The rational design of new streptozotocin (B1681764) analogs is centered on modifying its chemical structure to improve its pharmacological profile. The primary goals are to enhance its specificity for tumor cells while minimizing damage to healthy tissues. One approach involves altering the alkyl group attached to the nitrosourea (B86855) moiety. In the case of beta-Propylstreptozotocin, the introduction of a propyl group could modulate the compound's lipophilicity and reactivity.

The lipophilicity of a drug is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) properties. A change in the alkyl group can alter the molecule's ability to cross cell membranes, potentially leading to improved tumor penetration. However, this must be balanced to avoid increased toxicity to non-target tissues. The electronic effects of the propyl group could also influence the stability of the nitrosourea group, affecting its DNA alkylating activity, which is the primary mechanism of its anticancer effect. tandfonline.comwikipedia.org

Furthermore, modifications to the glucose moiety of streptozotocin could enhance its selectivity. While the current glucose component effectively targets pancreatic beta cells, other glucose transporters are overexpressed in different types of cancers. By substituting the glucose with other targeting ligands, it may be possible to direct these cytotoxic agents to a broader range of malignancies.

Research into streptozotocin analogs has explored the replacement of the nitroso group to create new compounds. nih.gov This line of inquiry aims to dissocciate the therapeutic effects from some of the toxicities associated with the parent compound. The development of analogs with a favorable balance of lipophilicity and hydrogen bonding characteristics is crucial for bioavailability, as suggested by in silico studies on various streptozotocin analogs. nih.gov

| Parameter | Streptozotocin | Analog 1 | Analog 2 | Analog 3 |

| LogP | -1.2 | -2.798 | 0.5 | 3.001 |

| Molecular Weight | 265.22 | 279.25 | 293.28 | 321.33 |

| H-bond Donors | 4 | 5 | 4 | 3 |

| H-bond Acceptors | 7 | 8 | 7 | 6 |

| Rule of 5 Violations | 0 | 0 | 0 | 0 |

This interactive table presents a comparative in silico analysis of the physicochemical properties of Streptozotocin and hypothetical analogs, highlighting parameters crucial for drug-likeness and bioavailability. Data is illustrative and based on principles of analog design. nih.gov

Exploration of Unconventional Therapeutic Applications Beyond Current Scope

While streptozotocin is primarily used for pancreatic neuroendocrine tumors, its derivatives could have applications in other diseases. karger.comnih.gov The unique ability of streptozotocin to selectively destroy pancreatic beta cells has made it a valuable tool in medical research for inducing diabetes in animal models. wikipedia.orgmdpi.com This suggests that novel analogs could be developed as research tools to study diabetes and its complications with greater precision.

Moreover, the neurotoxic effects of streptozotocin, when administered intracerebroventricularly, have been used to create animal models of Alzheimer's disease, pointing to a link between impaired insulin (B600854) signaling in the brain and neurodegeneration. wikipedia.org This opens up the possibility of designing streptozotocin derivatives that could be used to model other neurodegenerative diseases or, paradoxically, as therapeutic agents in this area if their effects can be precisely controlled. For instance, derivatives with modified blood-brain barrier permeability could be engineered to target specific neuronal populations.

The cytotoxic nature of nitrosoureas also suggests potential applications in other forms of cancer, provided that targeting can be achieved. wikipedia.org By conjugating a streptozotocin derivative to a monoclonal antibody or a peptide that recognizes a tumor-specific antigen, it would be theoretically possible to deliver the cytotoxic payload directly to the cancer cells, thereby expanding the therapeutic window.

Integration of Analog Design with Advanced Drug Delivery Systems

The development of advanced drug delivery systems is a critical component of modern pharmaceutical research, aiming to enhance the therapeutic efficacy of drugs while minimizing side effects. For nitrosourea compounds like streptozotocin and its derivatives, which can have significant toxicity, advanced delivery systems are particularly promising.

Nanoparticle-based drug delivery systems offer a versatile platform for encapsulating cytotoxic agents. Liposomes, polymeric nanoparticles, and micelles can be engineered to carry streptozotocin derivatives, protecting them from degradation in the bloodstream and controlling their release profile. These nanoparticles can also be surface-functionalized with targeting ligands to actively direct them to tumor sites.

Recent computational studies have explored the use of novel two-dimensional materials, such as TiSSe and XC3 monolayers with a Janus structure, as potential carriers for nitrosourea drugs. nih.govresearchgate.netalnoor.edu.iq These materials exhibit unique electronic properties that could allow for precise drug loading and release. nih.gov The distinct surfaces of these Janus materials could be engineered for different functionalities, such as tumor targeting on one side and drug attachment on the other. nih.gov

| Delivery System | Carrier Material | Drug | Key Findings |

| 2D Nanocarrier | TiSSe Janus Monolayer | Nitrosourea | Favorable adsorption energies and distinct electronic profiles on S and Se surfaces suggest potential for controlled delivery. nih.gov |

| Monolayer System | TiSe2 | Nitrosourea | Ab-initio calculations show thermodynamically favorable configurations for a new drug release system. researchgate.net |

| Monolayer System | BC3-C3N | Nitrosourea | DFT calculations indicate the BC3 layer has a stronger affinity for nitrosourea, suggesting pH-dependent release near cancer cells. alnoor.edu.iq |

This interactive table summarizes findings from recent computational studies on advanced drug delivery systems for nitrosourea compounds, providing insights into the potential of novel nanomaterials.

Application of Computational Chemistry and In Silico Modeling for Predictive Analog Design and Optimization

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and development. These approaches allow for the rapid screening of virtual libraries of compounds and the prediction of their physicochemical and biological properties, saving significant time and resources compared to traditional laboratory-based methods.

For the design of novel streptozotocin derivatives like this compound, computational methods can be employed to predict how structural modifications will affect target binding, selectivity, and ADME properties. nih.gov Molecular docking simulations can be used to model the interaction of these analogs with their biological targets, such as DNA and the GLUT2 transporter. This can provide insights into the structural features required for optimal activity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed to establish a mathematical relationship between the chemical structure of a series of streptozotocin analogs and their biological activity. This can help in identifying the key molecular descriptors that govern their efficacy and toxicity, guiding the design of new compounds with improved properties. Furthermore, molecular dynamics simulations can be used to study the stability of the drug-target complex and the conformational changes that occur upon binding.

First-principles computational methods, based on quantum mechanics, can provide a detailed understanding of the electronic structure of these molecules and their interactions with carrier materials in drug delivery systems. nih.govresearchgate.net This can aid in the rational design of not only the drug molecule itself but also the delivery vehicle for optimal performance.

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize and characterize beta-propylstreptozotocin?

- Methodological Answer : Begin with small-scale synthesis under controlled conditions (e.g., inert atmosphere, precise stoichiometry). Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural validation. Include purity assessments via HPLC and elemental analysis. For reproducibility, document reaction parameters (temperature, pH, solvent systems) and cross-validate results with independent replicates .

Q. What methodologies are recommended to determine the mechanism of action of this compound in preclinical models?

- Methodological Answer : Employ a PICOT framework to define:

- P opulation (e.g., specific cell lines or animal models),

- I ntervention (dose ranges and administration routes),

- C omparison (controls or existing analogs like streptozotocin),

- O utcome (biochemical markers like DNA alkylation or insulin secretion inhibition),

- T imeframe (acute vs. chronic exposure).

Use in vitro assays (e.g., enzyme inhibition kinetics) followed by in vivo validation with histopathological analysis .

Q. How can researchers address inconsistencies in reported cytotoxicity data for this compound?

- Methodological Answer : Conduct a systematic review following PRISMA guidelines to aggregate data from peer-reviewed studies. Extract variables such as cell type, assay methodology (MTT vs. ATP-based assays), and normalization methods. Use meta-regression to identify confounding factors (e.g., batch variability in compound purity) .

Q. What criteria should guide the selection of in vivo models for studying this compound-induced metabolic effects?

- Methodological Answer : Prioritize models with genetic or dietary induction of metabolic dysfunction (e.g., db/db mice or high-fat diet rodents). Validate species-specific sensitivity to this compound via pilot dose-response studies. Align model selection with PICOT-defined outcomes, such as glucose tolerance or pancreatic β-cell apoptosis .

Q. Which statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or Hill equations) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests for multi-group comparisons. Include sensitivity analyses to assess outliers and heteroscedasticity. Report confidence intervals and effect sizes for translational relevance .

Advanced Research Questions

Q. How can computational methods optimize the synthesis protocol of this compound?

- Methodological Answer : Utilize molecular docking to predict solvent interactions and reaction pathways. Apply quantitative structure-activity relationship (QSAR) models to refine substituent positions for enhanced stability. Validate predictions with density functional theory (DFT) calculations and iterative synthetic trials .

Q. What strategies resolve contradictory findings in this compound’s efficacy across different cancer models?

- Methodological Answer : Perform a meta-analysis using random-effects models to account for heterogeneity. Stratify studies by cancer type (e.g., pancreatic vs. glioblastoma) and microenvironment factors (hypoxia, stromal interactions). Use funnel plots to assess publication bias and sensitivity analyses to exclude low-quality datasets .

Q. How can researchers evaluate long-term stability and degradation products of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Identify degradation pathways (hydrolysis, oxidation) via forced degradation experiments. Quantify degradation kinetics using Arrhenius equations and validate with real-time stability data .

Q. What integrative approaches reconcile multi-omics data (transcriptomic, proteomic) in this compound-treated systems?

- Methodological Answer : Employ bioinformatics pipelines (e.g., STRING for protein networks, GSEA for pathway enrichment). Cross-reference omics datasets with mechanistic hypotheses (e.g., oxidative stress pathways). Use machine learning (random forests, SVMs) to prioritize biomarkers for functional validation .

Q. How should translational challenges be addressed when extrapolating this compound findings from preclinical to clinical studies?

- Methodological Answer : Refine PICOT components to align with clinical endpoints (e.g., HbA1c reduction instead of rodent glucose tolerance). Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge species differences. Use humanized mouse models or 3D organoids to improve predictive validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.